molecular formula C19H20FNO5S B2760698 2-(3,4-Dimethoxyphenyl)-1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)ethanone CAS No. 1797017-06-1

2-(3,4-Dimethoxyphenyl)-1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)ethanone

Cat. No.: B2760698
CAS No.: 1797017-06-1
M. Wt: 393.43
InChI Key: PHRGJORQBIQNFL-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)ethanone is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

The synthesis of 2-(3,4-Dimethoxyphenyl)-1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)ethanone typically involves multiple steps, starting from commercially available precursors. The synthetic route often includes:

    Formation of the azetidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the sulfonyl group: This step usually involves sulfonylation reactions using reagents such as sulfonyl chlorides.

    Attachment of the aromatic groups: This can be done through various coupling reactions, such as Suzuki or Heck coupling.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.

Chemical Reactions Analysis

2-(3,4-Dimethoxyphenyl)-1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)ethanone can undergo several types of chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have bioactive properties, making it a candidate for drug discovery and development.

    Industry: The compound could be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenyl)-1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)ethanone would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the target and the biological system.

Comparison with Similar Compounds

Similar compounds to 2-(3,4-Dimethoxyphenyl)-1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)ethanone include other azetidine derivatives and compounds with similar aromatic and sulfonyl groups. What sets this compound apart is its unique combination of functional groups, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-1-[3-(4-fluorophenyl)sulfonylazetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FNO5S/c1-25-17-8-3-13(9-18(17)26-2)10-19(22)21-11-16(12-21)27(23,24)15-6-4-14(20)5-7-15/h3-9,16H,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHRGJORQBIQNFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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